

# A Comprehensive Technical Guide to 1-(1H-indazol-3-yl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(1H-indazol-3-yl)ethanone

Cat. No.: B1317080

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This technical guide provides a detailed overview of the chemical nomenclature, including the IUPAC name and known synonyms, for the compound **1-(1H-indazol-3-yl)ethanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require accurate and well-structured information on this molecule.

## Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure.

IUPAC Name: **1-(1H-indazol-3-yl)ethanone**[\[1\]](#)[\[2\]](#)

## Synonyms and Identifiers

The compound **1-(1H-indazol-3-yl)ethanone** is also known by a variety of synonyms and is registered under several chemical identifiers. This information is crucial for comprehensively searching chemical databases and literature. The following table summarizes these alternative names and identifiers.

Identifier Type	Identifier	Source
Synonym	3-Acetylindazole	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonym	1-(1H-Indazol-3-Yl)Ethanone	<a href="#">[2]</a>
Synonym	Ethanone, 1-(1H-indazol-3-yl)-	<a href="#">[1]</a> <a href="#">[2]</a>
Synonym	3-Acetyl-1H-indazole	<a href="#">[2]</a>
Synonym	Acetylindazol	<a href="#">[1]</a>
CAS Number	4498-72-0	<a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	15684169	<a href="#">[1]</a> <a href="#">[2]</a>
EC Number	675-024-3	<a href="#">[1]</a>
MDL Number	MFCD08234921	<a href="#">[2]</a> <a href="#">[4]</a>

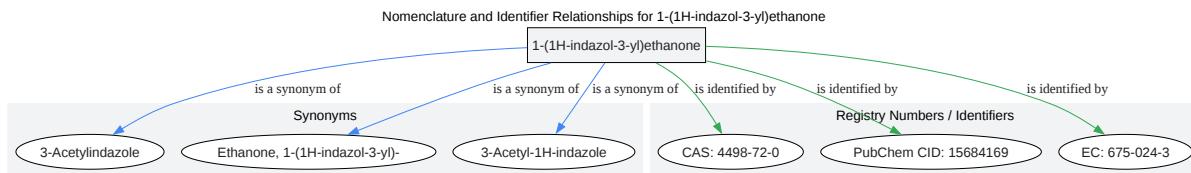
## Structural and Molecular Information

A fundamental understanding of a chemical compound begins with its structure and molecular formula.

- Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 160.17 g/mol [\[1\]](#)[\[4\]](#)
- InChI: InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11)[\[1\]](#)[\[4\]](#)
- InChIKey: BJEQUPDOOXOTLG-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)
- SMILES: CC(=O)C1=NNC2=CC=CC=C21[\[1\]](#)[\[4\]](#)

## Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and relational structure of the nomenclature and identifiers for **1-(1H-indazol-3-yl)ethanone**. This visualization clarifies how the systematic IUPAC name relates to common synonyms and registry numbers, providing a clear map for navigating chemical information.

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Caption: A diagram illustrating the relationships between the IUPAC name, synonyms, and registry identifiers for **1-(1H-indazol-3-yl)ethanone**.

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## References

- 1. 1-(1H-indazol-3-yl)ethan-1-one | C9H8N2O | CID 15684169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
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- 4. 1-(1H-Indazol-3-yl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Address: 3281 E Guasti Rd  
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